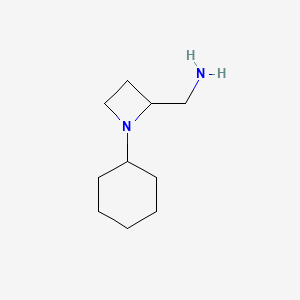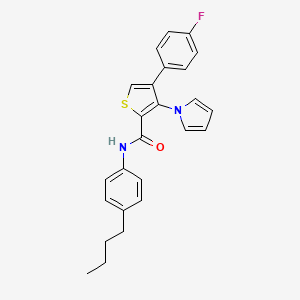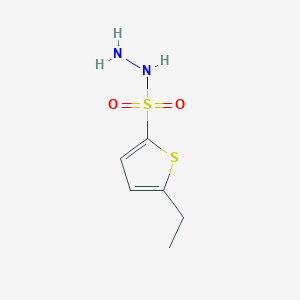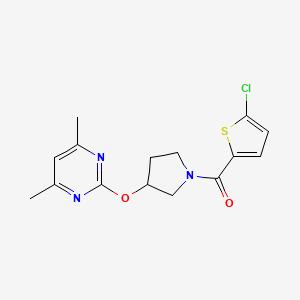![molecular formula C22H21FN4OS2 B2642673 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide CAS No. 1170590-59-6](/img/structure/B2642673.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a fluorobenzo[d]thiazole moiety, and an isopropylthio-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the Fluorobenzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated benzoyl chloride.
Coupling Reactions: The pyrazole and fluorobenzo[d]thiazole intermediates are then coupled with an appropriate linker, such as a bromoethyl derivative, using palladium-catalyzed cross-coupling reactions.
Final Assembly: The isopropylthio group is introduced via nucleophilic substitution, and the final benzamide formation is achieved through amide bond formation using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress and signal transduction.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or photophysical properties.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site or alter receptor function by interacting with binding domains, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide
- N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide
Uniqueness
Compared to its analogs, N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability, making it a more potent and durable candidate for various applications.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4OS2/c1-15(2)29-17-9-7-16(8-10-17)21(28)27(14-13-26-12-4-11-24-26)22-25-20-18(23)5-3-6-19(20)30-22/h3-12,15H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWKKPZPXNVFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2642592.png)
![4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride](/img/structure/B2642593.png)


![1-Prop-2-enoyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]piperidine-4-carboxamide](/img/structure/B2642597.png)


![N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2642602.png)
![9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2642603.png)
![4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2642604.png)
![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2642607.png)
![(E)-N-[3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2642610.png)
![1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea](/img/structure/B2642613.png)
